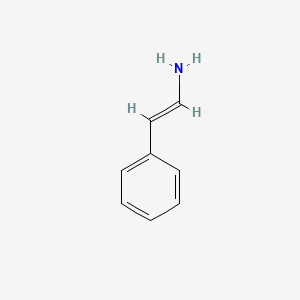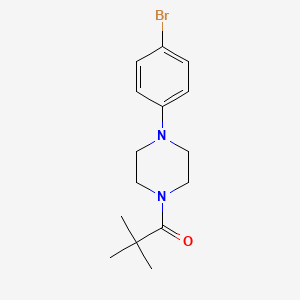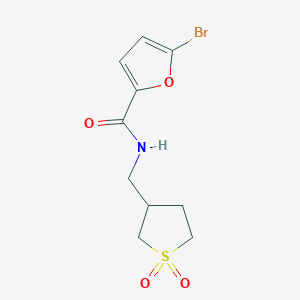
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a furan ring, and a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfone group is known to interact with various enzymes, potentially inhibiting their activity. The bromine atom and furan ring may also play roles in the compound’s biological activity by interacting with cellular receptors and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide: shares similarities with other sulfone-containing compounds and furan derivatives.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a sulfone group, known for its activity as a potassium channel activator.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12BrNO4S |
|---|---|
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
5-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO4S/c11-9-2-1-8(16-9)10(13)12-5-7-3-4-17(14,15)6-7/h1-2,7H,3-6H2,(H,12,13) |
Clé InChI |
JTJARSUEGPVWRW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


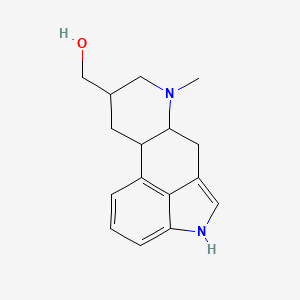
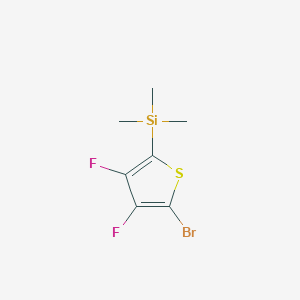

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
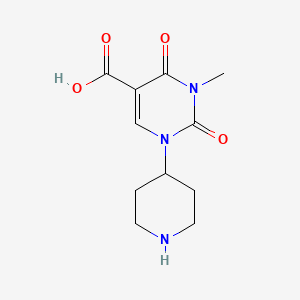
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
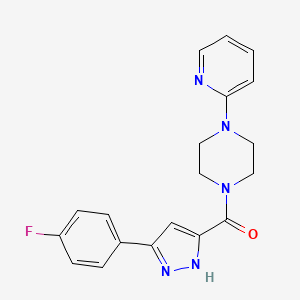
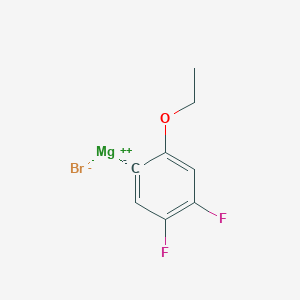
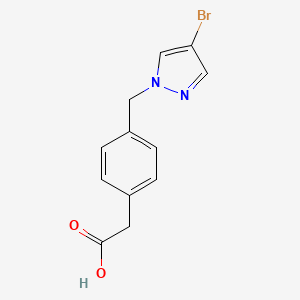
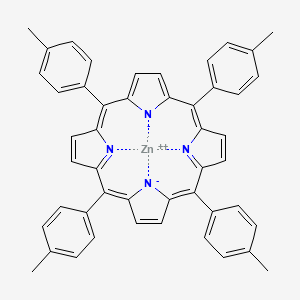
![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)
![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)
